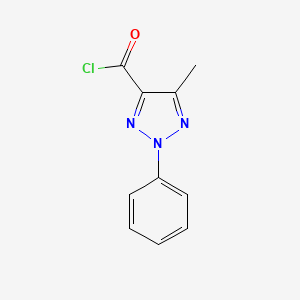

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride

Vue d'ensemble

Description

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C10H8ClN3O and its molecular weight is 221.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is xanthine oxidase (XO), an enzyme that plays a crucial role in the metabolism of purines in the body .

Mode of Action

This compound: interacts with xanthine oxidase, inhibiting its activity . This interaction results in a decrease in the production of uric acid, a byproduct of purine metabolism .

Biochemical Pathways

By inhibiting xanthine oxidase, This compound affects the purine degradation pathway. This results in decreased levels of uric acid, which can help manage conditions like gout, where excess uric acid is problematic .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the reduction of uric acid levels in the body. This can help alleviate symptoms associated with conditions like gout .

Analyse Biochimique

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly as an inhibitor of xanthine oxidase . Xanthine oxidase is an enzyme involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications for conditions such as gout. The interaction between this compound and xanthine oxidase is characterized by mixed-type inhibition, indicating that the compound can bind to both the enzyme and the enzyme-substrate complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on xanthine oxidase can lead to reduced production of reactive oxygen species (ROS), thereby mitigating oxidative stress in cells . This reduction in oxidative stress can have downstream effects on cell signaling pathways and gene expression, promoting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit xanthine oxidase involves binding to the enzyme’s active site, preventing the conversion of xanthine to uric acid . This inhibition is facilitated by the compound’s triazole ring, which interacts with key amino acid residues within the enzyme’s active site, leading to a decrease in enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of xanthine oxidase, with potential implications for chronic therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. The compound interacts with enzymes such as xanthine oxidase, leading to altered metabolic flux and reduced levels of uric acid . Additionally, the compound’s metabolism may involve conjugation reactions, enhancing its solubility and excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the liver and kidneys, where xanthine oxidase activity is prominent . The compound’s distribution is influenced by its physicochemical properties, including solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase. The compound’s activity is modulated by its ability to access the enzyme’s active site, which is located within the cytoplasmic compartment . Post-translational modifications and targeting signals may further influence the compound’s localization and function within cells.

Activité Biologique

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Properties

This compound can be synthesized through various methods involving the reaction of corresponding phenyl and triazole derivatives. The molecular formula is , with a molecular weight of 221.64 g/mol. The compound features a triazole ring which is pivotal for its biological activity.

Antioxidant and Xanthine Oxidase Inhibition

Research has demonstrated that derivatives of 5-methyl-2-phenyl-2H-1,2,3-triazole exhibit significant xanthine oxidase (XO) inhibitory activity. A study synthesized several analogs and evaluated their potency in vitro. Notably, compounds such as 7f showed mixed-type inhibition with submicromolar activity against XO, indicating potential therapeutic applications in conditions like gout and hyperuricemia .

Anticancer Activity

The anticancer potential of 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives has been explored extensively. A recent study reported the synthesis of coumarin-triazole hybrids that exhibited high cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. The most potent derivative demonstrated an IC50 value of 19.6 µM and induced apoptosis by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). This mechanism was further supported by flow cytometry analysis revealing cell cycle arrest at the S phase .

Antiviral Properties

Emerging studies have also investigated the antiviral properties of triazole derivatives against SARS-CoV-2. Some compounds showed promising inhibition of viral replication with IC50 values indicative of effective antiviral activity while maintaining low cytotoxicity in Vero E6 cell lines .

The biological activity of 5-methyl-2-phenyl-2H-1,2,3-triazole is attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of xanthine oxidase plays a crucial role in reducing oxidative stress and managing uric acid levels.

- Induction of Apoptosis : The modulation of apoptotic pathways through the regulation of Bcl-2 family proteins contributes to its anticancer effects.

- Viral Replication Inhibition : The interference with viral proteases and replication processes suggests its potential as an antiviral agent.

Data Summary

| Activity | Target | IC50 Value | Mechanism |

|---|---|---|---|

| Xanthine Oxidase Inhibition | Xanthine Oxidase | Submicromolar | Enzyme inhibition |

| Anticancer | MCF-7 Cells | 19.6 µM | Apoptosis induction |

| Antiviral | SARS-CoV-2 | >30 µM | Viral replication inhibition |

Case Studies

- Xanthine Oxidase Inhibitors : A series of triazole derivatives were synthesized and tested for their ability to inhibit xanthine oxidase, with several showing promising results in the submicromolar range .

- Anticancer Activity : The hybridization of triazoles with coumarin moieties led to enhanced anticancer activity against MCF-7 cells, showcasing a significant impact on apoptotic pathways .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methyl-2-phenyl-2H-1,2,3-triazole derivatives have been investigated for their potential as pharmaceutical agents.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Agricultural Chemistry

The compound has shown promise as a fungicide and herbicide.

Case Study: Fungicidal Activity

Research indicates that 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives effectively inhibit fungal growth in crops. Field trials have shown improved crop yields when applied as a protective agent against fungal pathogens.

Material Science

The unique properties of this triazole compound make it useful in the development of new materials.

Case Study: Polymer Chemistry

In polymer synthesis, 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.

Propriétés

IUPAC Name |

5-methyl-2-phenyltriazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-7-9(10(11)15)13-14(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYBUZMRRLFXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380085 | |

| Record name | 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36401-55-5 | |

| Record name | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36401-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.